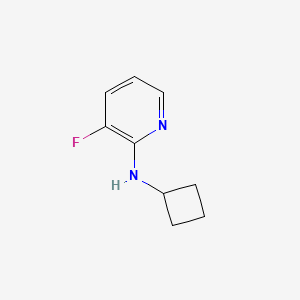![molecular formula C21H14ClFN2S B12268699 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE is a complex organic compound characterized by its unique chemical structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the phthalazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Functionalization with chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Coupling Reactions: The phenyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to target proteins or enzymes, while the sulfanyl group can participate in redox reactions. The phthalazine core provides structural stability and facilitates interactions with biological macromolecules. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can be compared with similar compounds such as:
2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro groups but lacks the phthalazine core and sulfanyl group, making it less complex and potentially less versatile.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
The uniqueness of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE lies in its combination of functional groups and the phthalazine core, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C21H14ClFN2S |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenylphthalazine |
InChI |
InChI=1S/C21H14ClFN2S/c22-18-11-6-12-19(23)17(18)13-26-21-16-10-5-4-9-15(16)20(24-25-21)14-7-2-1-3-8-14/h1-12H,13H2 |
Clave InChI |
AYXPDBRTJWEWAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12268616.png)

![2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12268623.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12268630.png)
![5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268632.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![7-Chloro-2,5-diphenyl[1,3]thiazolo[3,2-a]quinazolin-10-ium-1-olate](/img/structure/B12268647.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)
[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
